Tert-butyl carbamoperoxoate
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Overview
Description
Tert-butyl carbamoperoxoate is an organic peroxide compound widely used in various chemical processes. It is known for its role as a crosslinking agent in the production of elastomers and as an initiator in polymerization reactions. The compound is characterized by its peroxide bond, which makes it highly reactive and useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl carbamoperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with carbamates under specific conditions. One common method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields .
Industrial Production Methods
In industrial settings, tert-butyl peroxycarbamate is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl carbamoperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond in tert-butyl peroxycarbamate makes it a strong oxidizing agent.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with tert-butyl peroxycarbamate include:
Copper catalysts: Used in oxidative coupling reactions.
Trifluoroacetic acid: Employed in deprotection reactions involving tert-butyl peroxycarbamate.
Palladium catalysts: Utilized in cross-coupling reactions with aryl halides.
Major Products Formed
The major products formed from reactions involving tert-butyl peroxycarbamate depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions can produce tert-butyl peresters, while substitution reactions can yield various substituted carbamates.
Scientific Research Applications
Tert-butyl carbamoperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the production of elastomers and as an initiator in polymerization reactions.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Industry: Utilized in the production of various polymer materials and as a curing agent in the rubber industry.
Mechanism of Action
The mechanism of action of tert-butyl peroxycarbamate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate various chemical reactions, such as polymerization and crosslinking. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is easily broken under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene-N,N’ bis (tert-butyl peroxycarbamate): Another peroxide compound used as a crosslinking agent in elastomers.
Tert-butyl peroxyacetate: Used as an initiator in polymerization reactions.
Tert-butyl peroxybutyrate: Employed in similar applications as tert-butyl peroxycarbamate.
Uniqueness
Tert-butyl carbamoperoxoate is unique due to its specific reactivity and stability under various conditions. Its ability to act as both an oxidizing agent and a crosslinking agent makes it versatile in different chemical processes. Additionally, its use in the synthesis of biologically active compounds and pharmaceuticals highlights its importance in scientific research and industry.
Properties
CAS No. |
18389-96-3 |
---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
tert-butyl carbamoperoxoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7) |
InChI Key |
QSLMSOBCWZNNCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)N |
Canonical SMILES |
CC(C)(C)OOC(=O)N |
Synonyms |
Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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